6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
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Overview
Description
6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction is a well-known method for constructing beta-carboline frameworks. The process involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.
Starting Materials: Tryptamine and 4-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or trifluoroacetic acid.
Procedure: The mixture is heated under reflux, leading to the formation of the beta-carboline core. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the beta-carboline core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted beta-carbolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its anticancer properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate the activity of enzymes involved in oxidative stress and inflammation, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with similar psychoactive and anticancer properties.
Harmaline: Known for its neuroprotective effects and use in traditional medicine.
Tetrahydroharmine: Exhibits similar pharmacological activities but with different potency and selectivity.
Uniqueness
6-Methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a valuable compound for developing new therapeutic agents.
Properties
IUPAC Name |
6-methyl-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2.ClH/c1-12-3-6-14(7-4-12)18-19-15(9-10-20-18)16-11-13(2)5-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOINZYMJWSLVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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